molecular formula C16H8S3 B1590991 Thieno[3,2-b:4,5-b']bis[1]benzothiophene CAS No. 241-13-4

Thieno[3,2-b:4,5-b']bis[1]benzothiophene

Cat. No. B1590991
CAS RN: 241-13-4
M. Wt: 296.4 g/mol
InChI Key: PDGITMHDEWXSAM-UHFFFAOYSA-N
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Description

Thieno[3,2-b:4,5-b’]bis1benzothiophene is a class of solution-processable semiconductors . It has been used in the development of high-performance solution-crystallized thin-film transistors and organic sensitizers for efficient dye-sensitized solar cells .


Synthesis Analysis

Thieno[3,2-b:4,5-b’]bis1benzothiophene semiconductors with decyl substituents and two kinds of π-extended decylthienyl substituents are facially derivatized from functionalized dibromo-substituted Thieno[3,2-b:4,5-b’]bis1benzothiophene via either a Negishi or a Stille cross-coupling procedure .


Molecular Structure Analysis

Single crystal analysis together with a calculation study on the transfer integral and the band structure in decyl-substituted Thieno[3,2-b:4,5-b’]bis1benzothiophene clarifies that these semiconductors form two-dimensionally ordered herringbone packing structures .


Chemical Reactions Analysis

The combination of a dihexyloxyphenyl-substituted biphenylamine donor and the Thieno[3,2-b:4,5-b’]bis1benzothiophene π-bridge plays multifunctional roles, such as the enhanced ability of the π-bridge and donor, slow charge recombination, and prevention of dye aggregation in the D–π–A sensitizer .


Physical And Chemical Properties Analysis

Thieno[3,2-b:4,5-b’]bis1benzothiophene semiconductors have somewhat higher solubilities than those of their previously developed dinaphtho[2,3-b:2′,3′-d]thiophene counterparts . The introduction of thiophene π-spacers significantly improved the photovoltaic performance .

Scientific Research Applications

Organic Field-Effect Transistor Applications

Thieno[3,2-b:4,5-b']bis[1]benzothiophene has been utilized in the development of organic field-effect transistors (OFETs). Researchers synthesized and characterized compounds like bis[1]benzothieno[2,3-d;2',3'-d']benzo[1,2-b;4,5-b']dithiophene (BBTBDT) and bis(naphtho[2,3-b]thieno)[2,3-d;2',3'-d']benzo[1,2-b;4,5-b']dithiophene (BNTBDT) as active layers in thin-film OFETs. These compounds exhibited promising electronic properties suitable for transistor applications (Yamamoto et al., 2012).

Optical and Electrochemical Properties

Thieno[3,2-b:4,5-b']bis[1]benzothiophene derivatives have been studied for their optical and electrochemical properties. The synthesis of different isomers of this compound led to the analysis of their properties, revealing significant insights into the effects of molecular structure on optical behavior and electron distribution (Wex et al., 2005).

Synthesis and Characterization for Semiconductors

This compound's derivatives have been synthesized and characterized for use in organic semiconductors. For instance, the synthesis of π-extended thienoacene-based organic semiconductors with [1]benzothieno[3,2-b][1]benzothiophene substructure resulted in materials with high mobility in vapor-deposited OFETs (Mori et al., 2013).

Low Bandgap Semiconducting Polymers for Photovoltaic Cells

The compound has been integrated into the design of low bandgap semiconducting polymers. These polymers have been used in high-performance single and tandem organic photovoltaic cells, demonstrating the compound's applicability in solar energy technologies (Kim et al., 2014).

Ambipolar Field-Effect Transistors and Solar Cells

Its derivatives have been explored for use in ambipolar field-effect transistors and solar cells. A particular study synthesized a thieno[3,2-b]thiophenediketopyrrolopyrrole-benzo[1,2-b:4,5-b′]dithiophene based co-polymer, showing potential in theseapplications due to its charge transporting properties and efficiency in photovoltaic devices (Tandy et al., 2012).

Conjugated Ladder-Type Heteroacenes

Research has also focused on ladder-type heteroacenes containing thieno[3,2-b:4,5-b']bis[1]benzothiophene and other ring structures like pyrrole and thiophene. These heteroacenes have been synthesized and characterized for their unique optical and electrochemical properties, contributing to the development of materials with potential electronic applications (Gao et al., 2008).

Organic Thin-Film Transistor Materials

Thieno[3,2-b:4,5-b']bis[1]benzothiophene-based compounds have been developed as high-performance organic semiconductors for organic thin-film transistor (OTFT) applications. These compounds have been shown to form high-quality thin films and exhibit superior field-effect transistor channel properties (Takimiya et al., 2014).

Solution-Processable Organic Semiconductors

Research has been conducted on creating solution-processable [1]benzothieno[3,2-b]benzothiophene derivatives for OFETs. These studies focus on thermal, optical, and electrochemical properties, as well as thin film surface morphology and texture. The semiconductors displayed p-channel characteristics, with some showing high electrical performance (Ryu et al., 2023).

Isoindigo and Benzo[1,2-b:4,5-b']bis[b]benzothiophene Oligomers

A series of isoindigo thienoacene oligomers have been synthesized from benzo[1,2-b:4,5-b']bis[b]benzothiophene bislactams. The extension of the π-conjugated systems in these oligomers allows for control over their optical, electronic, and device characteristics, highlighting the versatility of thieno[3,2-b:4,5-b']bis[1]benzothiophene in organic electronics (Liao et al., 2018).

properties

IUPAC Name

3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8S3/c1-3-7-11-9(5-1)13-15(17-11)16-14(19-13)10-6-2-4-8-12(10)18-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGITMHDEWXSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C4=C(S3)C5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571582
Record name [1]Benzothieno[2',3':4,5]thieno[3,2-b][1]benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b:4,5-b']bis[1]benzothiophene

CAS RN

241-13-4
Record name [1]Benzothieno[2',3':4,5]thieno[3,2-b][1]benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RMW Wolfe, EW Culver, SC Rasmussen - Molecules, 2018 - mdpi.com
The synthesis of four N-functionalized bis[1]benzothieno[3,2-b:2′,3′-d]pyrroles (BBTPs) is reported in order to provide a more detailed characterization of these fused-ring units, as …
Number of citations: 6 www.mdpi.com
X Cai, R Shi, W Wang, H Hou, D Peng, N Wang… - Energy & …, 2022 - ACS Publications
Hydrodesulfurization (HDS) is a widely used technology to reduce the sulfur content of heavy oils, and the HDS reactivities of sulfur compounds are closely related to their structures. In …
Number of citations: 7 pubs.acs.org
J Jacob - 1990 - books.google.com
First published in 1990. Sulfur containing polycyclic aromatic compounds (thiaarenes) play a potentially important role in environmentally induced cancers. The main sources of these …
Number of citations: 93 books.google.com

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